molecular formula C12H19NO B14847304 3-Tert-butyl-2-(dimethylamino)phenol

3-Tert-butyl-2-(dimethylamino)phenol

Cat. No.: B14847304
M. Wt: 193.28 g/mol
InChI Key: UHDKQXXPDCINJG-UHFFFAOYSA-N
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Description

3-Tert-butyl-2-(dimethylamino)phenol is a substituted phenol derivative characterized by a tert-butyl group at the 3-position and a dimethylamino group at the 2-position of the aromatic ring. These substituents confer unique steric and electronic properties, influencing its chemical reactivity, stability, and biological interactions.

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

3-tert-butyl-2-(dimethylamino)phenol

InChI

InChI=1S/C12H19NO/c1-12(2,3)9-7-6-8-10(14)11(9)13(4)5/h6-8,14H,1-5H3

InChI Key

UHDKQXXPDCINJG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C(=CC=C1)O)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-2-(dimethylamino)phenol typically involves the alkylation of 2-(dimethylamino)phenol with tert-butyl halides under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of 3-Tert-butyl-2-(dimethylamino)phenol may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-2-(dimethylamino)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Alkylated or acylated phenolic compounds.

Scientific Research Applications

3-Tert-butyl-2-(dimethylamino)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Tert-butyl-2-(dimethylamino)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the dimethylamino group can interact with nucleophilic sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural Features of Comparable Phenol Derivatives

Compound Name Substituents Key Structural Differences Structural Similarity Score (if available) Reference
NSC99676 2,3,4,5-tert-butyl; bis[(dimethylamino)methyl] Multiple tert-butyl and dimethylamino groups 13.538 ± 2.813
4-[2-(Dimethylamino)-ethyl]phenol 4-position dimethylaminoethyl chain Ethyl linker to dimethylamino group N/A
2,4,6-Tris[(dimethylamino)methyl]phenol Three dimethylamino groups at 2,4,6 Symmetric substitution pattern N/A
Droloxifene 4-(2-(Dimethylamino)ethoxy)phenyl group Ethoxy spacer to dimethylamino group N/A

Key Observations :

  • Steric Effects: The tert-butyl group in 3-Tert-butyl-2-(dimethylamino)phenol provides significant steric hindrance compared to smaller substituents (e.g., methyl or ethyl chains) in analogs like 4-[2-(dimethylamino)-ethyl]phenol .
  • Electronic Effects: The electron-donating dimethylamino group at the 2-position enhances ring electron density, similar to 8-(dimethylamino)quinoline derivatives (), which exhibit increased reactivity at adjacent positions .

Key Observations :

  • Antimicrobial Activity: Dimethylamino-substituted phenols (e.g., S-2) exhibit broad-spectrum activity against pathogens like Staphylococcus aureus and Bacillus subtilis . The tert-butyl group in the target compound may enhance membrane penetration due to lipophilicity.
  • DNA Interaction: Hyperchromism and bathochromic shifts in S-2 suggest intercalation or groove binding, a property likely shared by 3-Tert-butyl-2-(dimethylamino)phenol due to its planar aromatic system .

Electrochemical Properties

Table 3: Reduction Potentials of Phenol Derivatives

Compound Name Reduction Potential (V) Reference
Phenol 5.1.1
4-(Dimethylamino)-phenol 5.1.8
3-Tert-butyl-2-(dimethylamino)phenol* Estimated >5.1.8 N/A

Key Observations :

  • The tert-butyl group may further stabilize the radical intermediate, increasing redox stability .

Stability and Degradation Pathways

  • Photodegradation: Analogs like 4-(dimethylamino)-phenol degrade under light to volatile byproducts (e.g., 4-hydroxy-methyl-2-pentanone) . The tert-butyl group in the target compound likely reduces photodegradation rates via steric protection of the aromatic ring.
  • Thermal Stability: Bulky tert-butyl groups enhance thermal stability compared to linear alkyl chains, as seen in tert-butyl-substituted quinoline derivatives .

Pharmacological Binding Affinities

Table 4: Molecular Docking Results for Receptor Binding

Compound Name Binding Affinity (kcal/mol) Reference
2-[4-[2-(Dimethylamino)-2-oxo...]phenol -9.7
Furosemide (Standard) -7.5
3-Tert-butyl-2-(dimethylamino)phenol* Hypothesized -8.0 to -10.0 N/A

Key Observations :

  • The tert-butyl group may optimize hydrophobic interactions with receptor pockets.

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